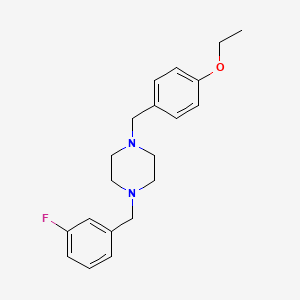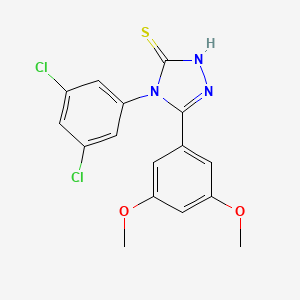![molecular formula C26H23BrN2O6 B10881652 2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate](/img/structure/B10881652.png)
2-[4-(benzyloxy)phenyl]-2-oxoethyl N-[(4-bromophenyl)carbonyl]glycylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-BROMOBENZOYL)AMINO]ACETYL}AMINO)ACETATE is a complex organic compound that features both benzyl and bromobenzoyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-BROMOBENZOYL)AMINO]ACETYL}AMINO)ACETATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the benzyl ether: This can be achieved by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Introduction of the oxoethyl group: This step involves the reaction of the benzyl ether with an appropriate acylating agent, such as oxalyl chloride, to introduce the oxoethyl group.
Formation of the bromobenzoyl amide: This involves the reaction of 4-bromobenzoic acid with an amine, followed by acylation to form the amide linkage.
Final coupling: The final step involves coupling the benzyl ether derivative with the bromobenzoyl amide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-BROMOBENZOYL)AMINO]ACETYL}AMINO)ACETATE can undergo various types of chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-BROMOBENZOYL)AMINO]ACETYL}AMINO)ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-BROMOBENZOYL)AMINO]ACETYL}AMINO)ACETATE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the benzyl and bromobenzoyl groups can enhance its binding affinity and specificity through hydrophobic interactions and halogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-(METHOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-CHLOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE
- 2-[4-(ETHOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-FLUOROBENZOYL)AMINO]ACETYL}AMINO)ACETATE
Uniqueness
2-[4-(BENZYLOXY)PHENYL]-2-OXOETHYL 2-({2-[(4-BROMOBENZOYL)AMINO]ACETYL}AMINO)ACETATE is unique due to the presence of the benzyl and bromobenzoyl groups, which can impart distinct chemical and biological properties. The benzyl group can enhance lipophilicity and membrane permeability, while the bromobenzoyl group can participate in halogen bonding, potentially increasing binding affinity and specificity for certain biological targets.
Eigenschaften
Molekularformel |
C26H23BrN2O6 |
|---|---|
Molekulargewicht |
539.4 g/mol |
IUPAC-Name |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-[[2-[(4-bromobenzoyl)amino]acetyl]amino]acetate |
InChI |
InChI=1S/C26H23BrN2O6/c27-21-10-6-20(7-11-21)26(33)29-14-24(31)28-15-25(32)35-17-23(30)19-8-12-22(13-9-19)34-16-18-4-2-1-3-5-18/h1-13H,14-17H2,(H,28,31)(H,29,33) |
InChI-Schlüssel |
LDEDBSFKPLXEFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)CNC(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopentyl-1-[4-(2-methoxybenzyl)piperazin-1-yl]propan-1-one](/img/structure/B10881569.png)
methanone](/img/structure/B10881577.png)


![2-[4-(Benzyloxy)phenyl]-2-oxoethyl 4-(2,4-dinitrophenoxy)benzoate](/img/structure/B10881608.png)


![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881628.png)

![(2,3-Dimethoxyphenyl){4-[(4-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10881636.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10881641.png)
![1-(4-Methylcyclohexyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881649.png)

![N-[(4-bromophenyl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B10881664.png)
